

managing moisture and oxygen sensitivity of formamidinium iodide devices

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Compound of Interest

Compound Name: Formamidinium iodide

Cat. No.: B12059652

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Technical Support Center: Formamidinium Iodide (FAI) Devices

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the moisture and oxygen sensitivity of **formamidinium iodide** (FAI) based perovskite devices.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my FAI-based perovskite device?

A1: The most common visual indicator of degradation is a change in the color of the perovskite film from its desired dark, black/brown alpha (α)-phase to a yellow, non-photoactive delta (δ)-phase.[1] This color change is often accompanied by a significant decrease in photovoltaic performance, including a drop in power conversion efficiency (PCE), short-circuit current density (J_{sc}), open-circuit voltage (V_{oc}), and fill factor (FF).[2] You may also observe the formation of porous, PbI_2 -rich regions on the film.[3]

Q2: What are the main environmental factors that cause this degradation?

A2: The primary environmental culprits are moisture (H_2O) and oxygen (O_2), especially when present simultaneously.[1][4][5][6] Moisture can lead to the dissolution of FAI from the

perovskite surface, and in synergy with oxygen, can cause the oxidation of iodide ions.[4][5][6] This process disrupts the perovskite crystal structure and leads to the formation of the undesirable δ -phase.[1][4]

Q3: My device fabrication is conducted in a glovebox, but I still see rapid degradation. What could be the issue?

A3: Even in a controlled glovebox environment, residual moisture or oxygen can be present. Ensure your glovebox's purification system is functioning optimally and that the atmosphere has consistently low levels of H_2O and O_2 (typically <0.1 ppm). Other factors that can contribute to instability, even when fabricated in an inert atmosphere, include:

- Intrinsic defects: The perovskite film itself can have inherent defects like iodine vacancies and interstitials that act as degradation initiation sites.[7]
- Precursor quality: The purity of your FAI and other precursors is crucial. Impurities can introduce defects and accelerate degradation.
- Thermal stress: High-temperature annealing steps during fabrication can sometimes induce thermal degradation if not carefully controlled.[1]

Q4: How can I improve the intrinsic stability of the FAPbI_3 material itself?

A4: Several strategies can enhance the intrinsic stability of the FAPbI_3 perovskite:

- Compositional Engineering: Introducing other cations (e.g., methylammonium (MA^+), cesium (Cs^+)) and halides (e.g., bromide (Br^-)) to form mixed-cation, mixed-halide perovskites can stabilize the α -phase.[2][5][8][9] For instance, incorporating MAPbBr_3 into FAPbI_3 has been shown to improve phase stability and overall device performance.[8]
- Additive Engineering: The addition of small amounts of specific compounds to the precursor solution can passivate defects and improve film quality. Examples include methylammonium chloride (MACl) and 5-ammonium valeric acid chloride (5-AVACl).

Q5: What is the purpose of an anti-solvent wash during the one-step spin-coating process?

A5: The anti-solvent wash (e.g., with chlorobenzene or toluene) is a critical step in the one-step solution processing of perovskite films. It is used to rapidly induce supersaturation of the precursor solution on the spinning substrate. This leads to fast and uniform nucleation of the perovskite crystals, resulting in a more homogenous and crystalline film with fewer defects.

Troubleshooting Guide

Issue	Possible Causes	Recommended Solutions
Yellowing of the perovskite film	1. Exposure to ambient air (moisture and oxygen).2. Intrinsic phase instability of FAPbI ₃ , transitioning from the photoactive α -phase to the non-photoactive δ -phase.[1]	1. Handle and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox).2. Implement stabilization strategies such as compositional engineering (e.g., adding Cs ⁺ or MA ⁺ cations) or using additives in the precursor solution.[2][5][8][9]3. Encapsulate the device to provide a physical barrier against moisture and oxygen.
Low Power Conversion Efficiency (PCE)	1. Poor film morphology (pinholes, small grains).2. High density of defect states leading to non-radiative recombination.3. Incomplete conversion of precursors to the perovskite phase.	1. Optimize the spin-coating parameters (speed, time, anti-solvent dripping) to achieve a uniform and dense film.2. Use additives (e.g., MACl) to passivate defects and improve crystallinity.3. Adjust the annealing temperature and time to ensure complete conversion to the α -phase.[1]
Rapid degradation of performance under illumination	1. Light-induced ion migration.2. Photochemical reactions catalyzed by UV light, especially in the presence of moisture, leading to the release of volatile species like I ₂ . [2]	1. Incorporate a UV filter in your measurement setup or as part of the encapsulation.2. Use passivation strategies to reduce defect density and ion migration pathways.3. Ensure thorough encapsulation to prevent the ingress of moisture that can exacerbate photodegradation.
Hysteresis in J-V curves	1. Ion migration within the perovskite layer.2. Charge	1. Employ defect passivation techniques with additives.2.

	trapping at defect sites.	Optimize the interfaces between the perovskite and the charge transport layers to facilitate efficient charge extraction.
Poor device-to-device reproducibility	1. Inconsistent film deposition.2. Variations in the ambient conditions during fabrication (if not in a controlled environment).3. Degradation of precursor solutions over time.	1. Strictly control all fabrication parameters, including precursor solution age, spin-coating conditions, and annealing profiles.2. Fabricate devices in a controlled inert atmosphere (glovebox).3. Always use freshly prepared precursor solutions.

Data Presentation

Table 1: Effect of Compositional Engineering on FAPbI₃ Solar Cell Performance

Perovskite Composition	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
(FAPbI ₃) _{0.93} (MAPbBr ₃) _{0.07}	1.017	22.196	72.176	16.301	[2]
(FAPbI ₃) _{0.99} (FAPbBr ₃) _{0.01}	1.016	23.413	69.622	16.569	[2]
(FAPbI ₃) _{0.85} (MAPbBr ₃) _{0.15}	>1.1	~22	>70	>18	[8]

Table 2: Stability of FAPbI₃-based Devices with and without Surface Treatment/Encapsulation

Device Structure / Condition	Initial PCE (%)	Stability Metric	Environment	Reference
Unencapsulated CsFA-untreated	19.7	3.7% PCE drop after H ₂ O/air exposure	Ambient H ₂ O and air	[1]
Unencapsulated CsFA with PEAI treatment	-	Stable PCE after H ₂ O/air exposure	Ambient H ₂ O and air	[1]
Unencapsulated, MAI post- treatment	17.24	Retained ~90% of initial PCE after 15 days	Ambient	[9]
Unencapsulated, with TFHSP passivation	24.6	Retained 91% of initial PCE after 1000 h	Air with 60% RH	[10]
Unencapsulated, with 3- (aminomethyl)pyr idine treatment	25.07	Retained 97.22% of initial PCE after 1000 h	Continuous 1- Sun illumination at 85°C in N ₂	[11]

Experimental Protocols

Protocol 1: Synthesis of Formamidinium Iodide (FAI)

- Dissolve formamidinium acetate (e.g., 11.5 g, 0.11 mol) in ethanol (80 mL).
- Slowly add hydroiodic acid (57 wt. % in H₂O, e.g., 30 mL, 0.227 mol).
- Stir the reaction mixture at 50 °C for 2 hours.
- Remove the solvents via vacuum evaporation.
- Work up the residue with chloroform.
- Filter the resulting yellow crystals and wash them with chloroform (3 x 30 mL).

- Recrystallize the product from an ethanol/diethyl ether mixture.
- Dry the final white, needle-like crystals in a vacuum oven overnight.^[2]

Protocol 2: One-Step Solution Processing of FAPbI₃ Film

This protocol should be performed in a nitrogen-filled glovebox.

- Substrate Preparation:
 - Clean patterned ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent, deionized water, and isopropanol (15 minutes each).
 - Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes before use.
- Electron Transport Layer (ETL) Deposition:
 - Spin-coat a SnO₂ nanoparticle solution onto the substrates at 3000 rpm for 30 seconds.
 - Anneal the substrates at 150 °C for 30 minutes in air.
- Perovskite Film Deposition:
 - Prepare a 1.4 M perovskite precursor solution by dissolving FAI and PbI₂ (1:1 molar ratio) in a mixed solvent of anhydrous DMF and DMSO (e.g., 4:1 v/v). If using additives, dissolve them in this solution.
 - Filter the precursor solution through a 0.2 µm PTFE filter.
 - Transfer the substrates with the ETL into the glovebox.
 - Spin-coat the perovskite precursor solution in a two-step program:
 - 1000 rpm for 10 seconds.
 - 4000 rpm for 30 seconds.
 - During the second step (e.g., at 20 seconds), dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the center of the spinning substrate.

- Immediately transfer the substrate to a hotplate and anneal at 150 °C for 15 minutes.
- Hole Transport Layer (HTL) and Electrode Deposition:
 - Prepare a spiro-OMeTAD solution with dopants (e.g., Li-TFSI and tBP).
 - Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
 - Deposit the metal electrode (e.g., 80 nm of gold) by thermal evaporation through a shadow mask.

Protocol 3: Two-Step Sequential Deposition of FAPbI₃ Film

This protocol should be performed in a nitrogen-filled glovebox.

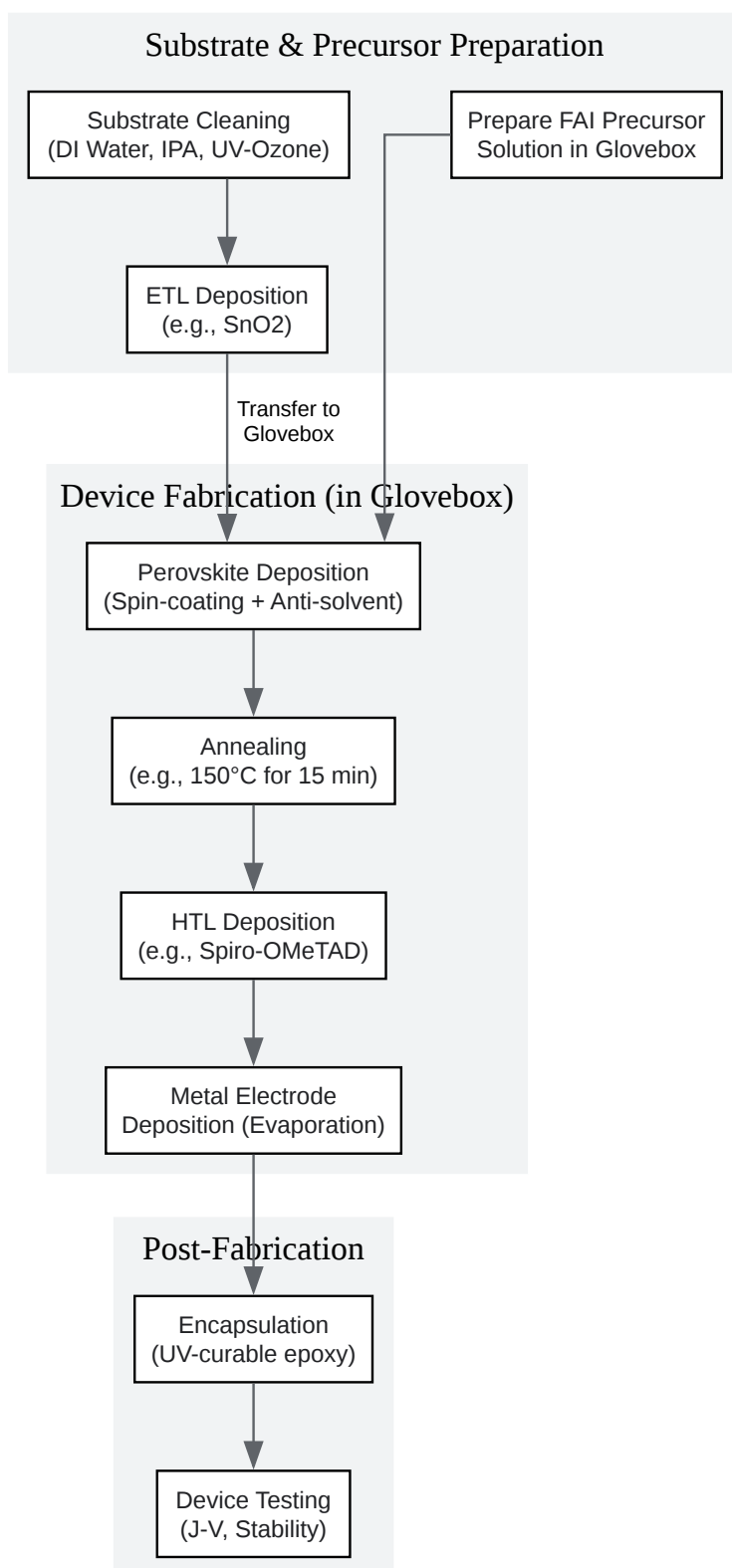
- Pbl₂ Layer Deposition:
 - Prepare a Pbl₂ solution in DMF (e.g., 0.46 g/mL) by stirring at 70 °C overnight.
 - Spin-coat the Pbl₂ solution onto the prepared substrate at 3000 rpm for 30 seconds.
 - Anneal the Pbl₂ film at 70 °C for 10 minutes.
- FAI Conversion:
 - Prepare an FAI solution in isopropanol (e.g., 50 mg/mL).
 - Spin-coat the FAI solution on top of the Pbl₂ layer at 2000 rpm for 15 seconds.
 - Anneal the film at 170 °C for 10 minutes to facilitate the conversion to the FAPbI₃ perovskite phase.^[2]

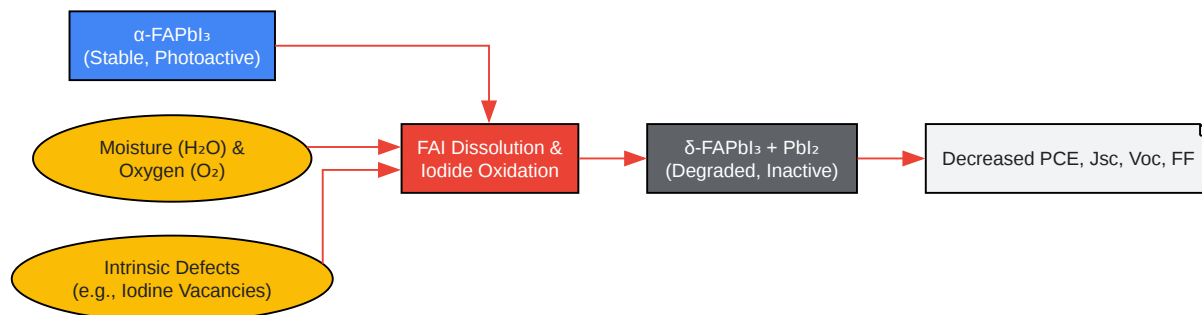
Protocol 4: Device Encapsulation with UV-Curable Epoxy

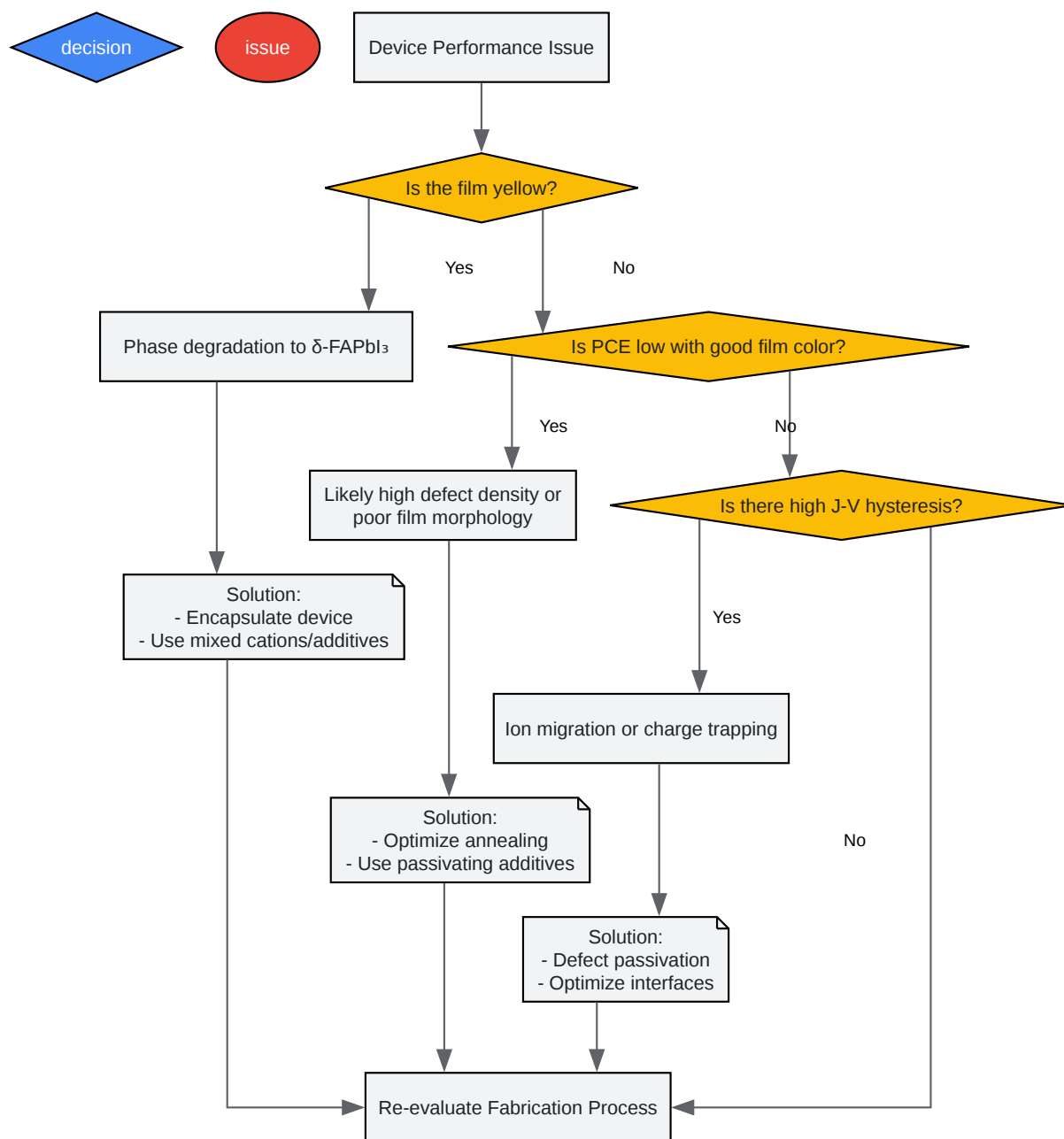
- Place a clean glass coverslip over the active area of the completed perovskite solar cell.

- Apply a UV-curable epoxy resin around the edges of the glass coverslip, ensuring a complete seal.
- Cure the epoxy by exposing it to a UV lamp for the manufacturer-specified time. This process should be carried out at room temperature to avoid thermal damage to the device.

Visualizations







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